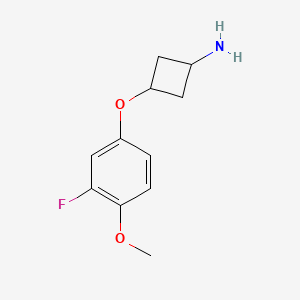
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine: is a chemical compound with the molecular formula C11H14FNO2 It is characterized by the presence of a cyclobutanamine core substituted with a 3-fluoro-4-methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: The 3-fluoro-4-methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a fluorinated reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The phenoxy group can participate in substitution reactions, where the fluoro or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction could produce de-fluorinated derivatives.
Applications De Recherche Scientifique
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine: Differing in the position of the fluoro and methoxy groups.
trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
- The specific arrangement of the fluoro and methoxy groups in trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine imparts unique chemical and physical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-3-2-8(6-10(11)12)15-9-4-7(13)5-9/h2-3,6-7,9H,4-5,13H2,1H3 |
Clé InChI |
PXSRYALPGMUQHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC2CC(C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15277483.png)
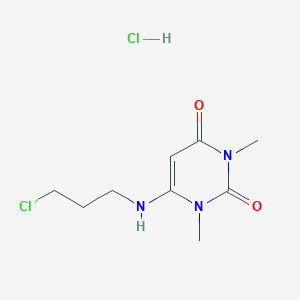
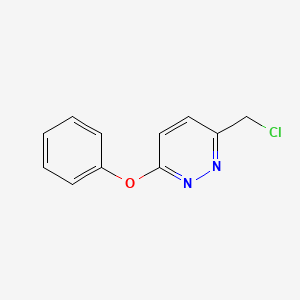

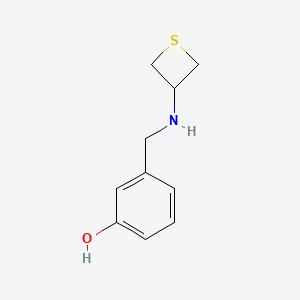
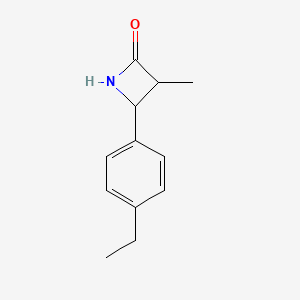


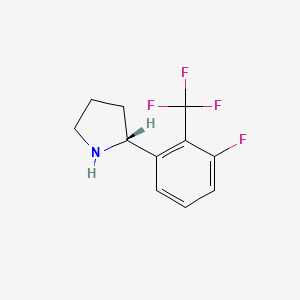
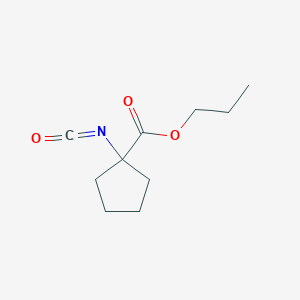
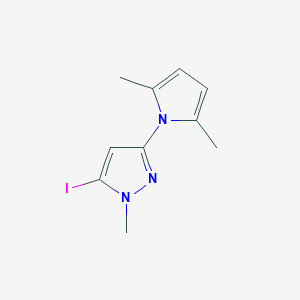

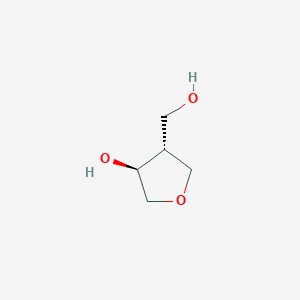
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
